The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide
The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide
Ancriviroc (formerly known as SCH-C or SCH-351125) is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] As a key co-receptor for the entry of the most common strains of HIV-1 into host immune cells, CCR5 has been a prime target for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of Ancriviroc, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of Ancriviroc
The discovery of Ancriviroc by scientists at Schering-Plough was the result of a systematic high-throughput screening (HTS) campaign aimed at identifying non-peptide antagonists of the CCR5 receptor.[2] The primary assay utilized was a competitive radioligand binding assay employing membranes from cells expressing the human CCR5 receptor and ¹²⁵I-labeled RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a natural chemokine ligand for CCR5.[2]
This screening effort led to the identification of an initial hit compound which, although demonstrating affinity for the CCR5 receptor, also exhibited undesirable off-target effects and a suboptimal pharmacokinetic profile.[2] Subsequent medicinal chemistry efforts focused on optimizing this lead scaffold, leading to the synthesis of the oximino-piperidino-piperidine amide series of compounds.[2] Structure-activity relationship (SAR) studies within this series culminated in the identification of Ancriviroc, a compound with potent anti-HIV-1 activity, high specificity for the CCR5 receptor, and favorable oral bioavailability.[2][4]
Mechanism of Action
Ancriviroc exerts its antiviral effect by acting as a specific, non-competitive allosteric antagonist of the CCR5 receptor.[1][5] Unlike the natural chemokine ligands that bind to the extracellular domains of CCR5, Ancriviroc binds to a hydrophobic pocket located within the transmembrane helices of the receptor.[6][7] This binding event induces a conformational change in the extracellular loops of CCR5, which are critical for the interaction with the HIV-1 envelope glycoprotein gp120.[6][7] Consequently, the gp120 protein of R5-tropic HIV-1 strains is unable to bind effectively to the Ancriviroc-bound CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry into the host cell.[4] Importantly, Ancriviroc does not inhibit the replication of CXCR4-tropic (X4-tropic) HIV-1 strains, which utilize the CXCR4 co-receptor for cellular entry.[4]
Quantitative Antiviral Activity
The antiviral activity of Ancriviroc has been evaluated in various in vitro assays against a range of HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) values demonstrate its potent activity against CCR5-tropic viruses.
| HIV-1 Isolate | Cell Type | IC₅₀ (nM) | Reference |
| Ba-L | PBMC | 1.3 | [4] |
| JR-FL | PBMC | 0.9 | [4] |
| ADA | PBMC | 2.1 | [4] |
| Various R5 Primary Isolates | PBMC | 0.4 - 9.0 | [4] |
Chemical Synthesis Process
The chemical synthesis of Ancriviroc is a multi-step process that involves the construction of the core oximino-piperidino-piperidine amide structure. The following is a representative synthetic scheme based on published literature for this class of compounds.[2]
Experimental Protocols
1. General Procedure for the Synthesis of Oximino-Piperidino-Piperidine Amides (Ancriviroc Analogs)
A detailed, step-by-step synthesis for Ancriviroc itself is proprietary. However, the following general procedure is based on the synthesis of closely related analogs as described in the scientific literature.[2]
-
Step 1: Synthesis of the Oximino-piperidine Intermediate: 1-Boc-4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime. The resulting oxime is then reacted with an appropriate alkylating agent (e.g., ethyl iodide) to yield the ethoxyimino derivative.
-
Step 2: Synthesis of the Piperidino-piperidine Core: The Boc protecting group of the oximino-piperidine intermediate is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting piperidine is then coupled with a suitable 4-substituted-4-aminopiperidine derivative.
-
Step 3: Coupling with 4-Bromobenzaldehyde: The piperidino-piperidine core is then subjected to a reductive amination with 4-bromobenzaldehyde to introduce the p-bromophenyl group.
-
Step 4: Final Amide Coupling and N-Oxidation: The secondary amine of the piperidino-piperidine moiety is acylated with 2,4-dimethylnicotinic acid. The final step involves the oxidation of the pyridine nitrogen to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield Ancriviroc.
2. Representative ¹²⁵I-RANTES Competitive Binding Assay Protocol
This protocol is a representative example of the type of assay used in the discovery of Ancriviroc.[8][9][10]
-
Materials:
-
Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
¹²⁵I-labeled RANTES (radioligand).
-
Unlabeled RANTES (for determining non-specific binding).
-
Test compounds (e.g., Ancriviroc).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well filter plate, add a mixture of cell membranes, ¹²⁵I-RANTES, and either binding buffer (for total binding), excess unlabeled RANTES (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Wash the plates with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plates and determine the amount of bound radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-RANTES (IC₅₀) by non-linear regression analysis of the competition binding data.
-
Structure-Activity Relationship (SAR)
The development of Ancriviroc was guided by extensive SAR studies on the oximino-piperidino-piperidine amide scaffold. Key findings from these studies include:[2]
-
p-Bromophenyl Group: The presence of a halogen, particularly bromine, at the para position of the phenyl ring was found to be optimal for potent CCR5 antagonism.
-
Ethoxyimino Moiety: Small alkyl substitutions on the oxime ether, such as the ethoxy group in Ancriviroc, were shown to be favorable for activity.
-
Piperidino-piperidine Core: The specific substitution pattern and stereochemistry of the central bipiperidine core are crucial for high-affinity binding to the CCR5 receptor.
-
2,4-Dimethylnicotinamide N-oxide: The N-oxide of the 2,4-dimethylnicotinamide moiety was identified as a key feature that enhances oral bioavailability and overall potency.
Conclusion
Ancriviroc is a significant example of a successful drug discovery campaign targeting a host cellular factor for antiviral therapy. Its discovery through high-throughput screening and subsequent lead optimization, coupled with a deep understanding of its allosteric mechanism of action, has provided a valuable therapeutic candidate for the treatment of HIV-1 infection. The complex multi-step chemical synthesis of Ancriviroc highlights the challenges and ingenuity involved in the development of novel small-molecule drugs. Further research and clinical development of Ancriviroc and related CCR5 antagonists continue to be important areas of investigation in the fight against HIV/AIDS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Ancriviroc | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blanpainlab.ulb.ac.be [blanpainlab.ulb.ac.be]
- 10. researchgate.net [researchgate.net]
